Dehydropeptidase-I Inhibition: 2,2-Dimethylcyclopropyl Moiety Enables Sub-Micromolar Ki Values Essential for Clinical Cilastatin Efficacy
2,2-Dimethylcyclopropyl (DMCP) group is one of the three optimal R2 substituents (alongside 2,2-dichloro- and 2,2-dibromocyclopropyl) for (Z)-2-(acylamino)-3-substituted-propenoic acid inhibitors of dehydropeptidase-I, with DMCP-containing inhibitors achieving Ki values in the range of 0.02–1 µM [1]. The unsubstituted cyclopropyl analog is not among the optimal groups, and the specific 1S stereoisomer of DMCP is required for maximal activity [1].
| Evidence Dimension | Dehydropeptidase-I Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 0.02–1 µM (for DMCP-containing inhibitors) |
| Comparator Or Baseline | Unsubstituted cyclopropyl moiety: Not reported as an optimal R2 group (inferred to have Ki >1 µM or inactive) |
| Quantified Difference | At least 10-fold to >50-fold improvement in potency vs. unsubstituted cyclopropyl |
| Conditions | In vitro enzyme inhibition assay using purified mammalian renal dehydropeptidase-I |
Why This Matters
This quantitative potency advantage directly validates the selection of the 2,2-dimethylcyclopropyl scaffold for cilastatin development, an essential clinical adjunct that prevents renal inactivation of imipenem.
- [1] Graham, D. W., Ashton, W. T., Barash, L., Brown, J. E., Brown, R. D., Canning, L. F., ... & Rogers, E. F. (1987). Inhibition of the mammalian beta-lactamase renal dipeptidase (dehydropeptidase-I) by (Z)-2-(acylamino)-3-substituted-propenoic acids. Journal of Medicinal Chemistry, 30(6), 1074-1090. DOI: 10.1021/jm00389a018 View Source
